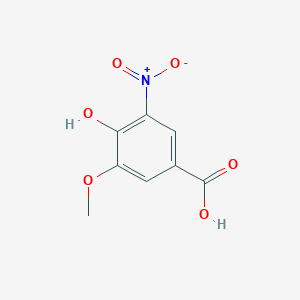

4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVAGWYAKIOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573686 | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-54-3 | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, notably in the production of catechol-O-methyltransferase (COMT) inhibitors like Opicapone.[1] The document details two principal synthetic routes: the direct nitration of vanillic acid and a two-step process involving the nitration of vanillin followed by oxidation. This guide includes detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathways to facilitate understanding and replication.

Overview of Synthesis Pathways

This compound, also known as 5-nitrovanillic acid, can be synthesized through two primary methods. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.

-

Pathway 1: Direct Nitration of Vanillic Acid. This is the most direct route, involving the electrophilic nitration of vanillic acid to introduce a nitro group onto the aromatic ring.[2][3]

-

Pathway 2: Two-Step Synthesis from Vanillin. This alternative route begins with the nitration of vanillin to produce 5-nitrovanillin. The aldehyde group of 5-nitrovanillin is then oxidized to a carboxylic acid to yield the final product.[4]

The following sections provide detailed experimental procedures and data for each pathway.

Pathway 1: Direct Nitration of Vanillic Acid

This single-step method is a straightforward approach to synthesizing this compound.

Reaction Scheme

Caption: Direct nitration of vanillic acid.

Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound from vanillic acid:[1]

-

Dissolution: Dissolve 20 g (119 mmol) of vanillic acid in 200 mL of acetic acid in a suitable reaction vessel.

-

Addition of Nitrating Agent: Slowly add 9.7 mL (126.4 mmol) of 60% nitric acid dropwise to the solution while stirring. Maintain the reaction at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Quenching: Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the yellow precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Vanillic Acid | [1] |

| Reagents | 60% Nitric Acid, Acetic Acid | [1] |

| Reaction Time | 30 minutes | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | 44% | [1] |

| Melting Point | 216-219 °C | [1] |

Pathway 2: Two-Step Synthesis from Vanillin

This pathway offers an alternative route, particularly if vanillin is the more readily available starting material.

Step 1: Nitration of Vanillin

The first step involves the nitration of vanillin to form 5-nitrovanillin.

Caption: Nitration of vanillin to 5-nitrovanillin.

Several methods for the nitration of vanillin have been reported with varying yields.

Method A: Nitration with Nitric Acid in Dichloromethane [2]

-

Dissolution: Dissolve 75 mmol of vanillin in 55 mL of dichloromethane and cool the solution to 0-5°C.

-

Addition of Nitric Acid: Add 12 mL of absolute nitric acid dropwise to the cooled solution.

-

Reaction: Stir the mixture at room temperature for 20 minutes.

-

Work-up: Add 25 mL of ice water and let the mixture stand for 2 hours to allow for precipitation.

-

Isolation and Purification: Collect the precipitate and recrystallize it from ethanol.

Method B: Nitration with Nitric Acid in Acetic Acid [1][4]

-

Reaction Setup: A solution of vanillin in glacial acetic acid is treated with concentrated nitric acid.

-

Purification: The product is purified by recrystallization from ethanol or acetic acid.[4]

Method C: Cerium Ammonium Nitrate (CAN)-Mediated Nitration [4]

-

Catalyst and Reagents: This method utilizes cerium ammonium nitrate as the nitrating agent and polyethylene glycol (PEG-400) as a phase-transfer catalyst in an acetic acid solution.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 20-60°C for 1 to 2.5 hours.

| Method | Nitrating Agent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| A | Absolute Nitric Acid | Dichloromethane | None | 0-5°C then RT | ~2.5 hours | 64% | [2] |

| B | Concentrated Nitric Acid | Glacial Acetic Acid | None | 20-40°C | 2-4 hours | ~75% | [4] |

| C | Cerium Ammonium Nitrate | Acetic Acid (5-90%) | PEG-400 | 20-60°C | 1-2.5 hours | >85% | [4] |

Step 2: Oxidation of 5-Nitrovanillin

The second step is the oxidation of the aldehyde group of 5-nitrovanillin to a carboxylic acid.

Caption: Oxidation of 5-nitrovanillin.

Common oxidizing agents for converting the aldehyde group of 5-nitrovanillin to a carboxylic acid include potassium permanganate (KMnO₄) and chromium trioxide.[4] A general procedure using potassium permanganate in an alkaline medium is as follows:

-

Reaction Setup: Suspend 5-nitrovanillin in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Addition of Oxidant: Slowly add a solution of potassium permanganate to the suspension while stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Isolation: Acidify the solution to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as an isopropanol/water mixture.

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₆ |

| Molecular Weight | 213.14 g/mol |

| Appearance | Yellowish crystalline powder |

| Melting Point | 216 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation.[2][3]

Predicted ¹H NMR and ¹³C NMR Chemical Shifts: [3]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~11-13 (broad s) | ~165-170 |

| Phenolic Hydroxyl (-OH) | ~9-11 (broad s) | - |

| Aromatic C-H (H-2) | ~7.5-8.0 (s) | ~105-110 |

| Aromatic C-H (H-6) | ~7.5-8.0 (s) | ~105-110 |

| Methoxy (-OCH₃) | ~3.9-4.1 (s) | ~55-60 |

| Aromatic C-1 | - | ~120-125 |

| Aromatic C-3 | - | ~145-150 |

| Aromatic C-4 | - | ~150-155 |

| Aromatic C-5 | - | ~135-140 |

Note: Predicted data is based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Potential Side Products and Purification

The nitration of vanillic acid can lead to the formation of impurities that require careful management to ensure the high purity required for pharmaceutical applications.[5] While a systematic identification of all potential impurities is not exhaustively documented in all literature, awareness of potential side reactions is important for developing an appropriate control and purification strategy.[5]

Purification:

-

Recrystallization: This is a common and effective method for purifying the final product. A mixed solvent system, such as isopropanol and water, has been reported to be effective.[2]

-

Column Chromatography: For separating the desired product from isomers and other byproducts with similar solubility profiles, column chromatography is a valuable technique.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

The synthesis of this compound can be effectively achieved through either direct nitration of vanillic acid or a two-step conversion from vanillin. The direct nitration offers a more streamlined process, while the two-step pathway may be advantageous depending on starting material availability and desired yield from the initial nitration step. Careful control of reaction conditions and robust purification methods are essential to obtain a high-purity product suitable for its critical role as a pharmaceutical intermediate. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring hydroxyl, methoxy, and nitro functional groups on a benzoic acid core, makes it a versatile intermediate for the synthesis of various biologically active compounds. Notably, it serves as a key precursor in the production of Catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are utilized in the management of Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevance in a key biological pathway.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₆ | [1] |

| Molecular Weight | 213.14 g/mol | [1][3] |

| Appearance | Yellowish crystalline powder | [1] |

| Melting Point | 216 °C | [1] |

| Boiling Point | 386 °C | |

| pKa (Predicted) | 3.82 ± 0.10 | [4] |

| logP (Computed, XLogP3) | 1.4 | [3] |

| Aqueous Solubility | Low | [5] |

| Solubility in Organic Solvents | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standard experimental methodologies for the key properties of this compound.

Synthesis of this compound from Vanillic Acid

A common method for the synthesis of this compound is through the nitration of vanillic acid.[1][2]

Materials:

-

Vanillic acid

-

Acetic acid

-

60% Nitric acid

-

Ice water

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

-

Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the product under vacuum to yield this compound as a yellow powder.[2]

Below is a workflow diagram for the synthesis process.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (216 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

Apparatus:

-

Thiele tube or other heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound (if liquid, though it is a solid at room temperature)

Procedure:

-

Place a small amount of the substance into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to the thermometer.

-

Immerse the assembly in the heating bath (Thiele tube).

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a standard method for determining the pKa of an acidic or basic compound.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration in a suitable solvent (e.g., water-ethanol mixture due to low aqueous solubility)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and start stirring.

-

Add the standardized strong base solution in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the additions past the equivalence point (the point of inflection in the titration curve).

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Apparatus:

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

Sample of this compound

-

Water (or buffer of a specific pH)

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of water (or buffer).

-

Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the aqueous solubility.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also commonly used to determine the octanol-water partition coefficient (logP).

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Water and n-octanol, mutually saturated

-

Sample of this compound

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase to a separatory funnel or centrifuge tube.

-

Add a known volume of the solution containing the compound.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases, typically by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Relevance: Inhibition of Catechol-O-methyltransferase (COMT)

This compound is a crucial intermediate in the synthesis of COMT inhibitors. COMT is an enzyme that plays a significant role in the metabolism of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa (L-DOPA), a dopamine precursor, is a primary treatment. However, L-DOPA can be metabolized in the periphery by COMT to 3-O-methyldopa, which reduces the amount of L-DOPA that reaches the brain. COMT inhibitors block this peripheral metabolism, thereby increasing the bioavailability of L-DOPA and enhancing its therapeutic effect.

The following diagram illustrates the role of COMT in the L-DOPA metabolic pathway and the mechanism of action of COMT inhibitors.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of considerable importance in pharmaceutical research. The provided data and experimental protocols offer a valuable resource for scientists and researchers working with this molecule. The visualization of its role in the context of COMT inhibition highlights its therapeutic relevance and underscores the importance of understanding its fundamental chemical characteristics in the pursuit of developing new treatments for neurological disorders like Parkinson's disease. Further experimental determination of its aqueous solubility, logP, and pKa would provide a more complete profile and enhance its utility in predictive modeling and drug development pipelines.

References

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Compound Identification

CAS Number: 15785-54-3[1][2][3][4][5]

IUPAC Name: this compound[4][6]

Synonyms: 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[1][7]

Chemical Structure:

-

InChI: InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)[4][6]

-

SMILES: COC1=CC(=CC(=C1O)--INVALID-LINK--[O-])C(=O)O[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 213.14 g/mol | [1][6] |

| Appearance | Yellowish crystalline powder | [1] |

| Melting Point | 216 °C | [1] |

| pKa (Predicted) | 3.82 ± 0.10 | [8] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of vanillic acid.[1]

Experimental Protocol:

A general procedure for the synthesis of this compound from vanillic acid is as follows:[2]

-

Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).[2]

-

Slowly and dropwise, add 60% nitric acid (9.7 mL, 126.4 mmol) to the solution.[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[2]

-

Quench the reaction by pouring the mixture into ice water.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Wash the precipitate thoroughly with water.[2]

-

Dry the product under a vacuum to yield this compound as a yellow powder.[2]

The reported yield for this procedure is 11.28 g (44% yield) with a melting point range of 216-219 °C.[2]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, most notably Catechol-O-methyltransferase (COMT) inhibitors.[1] These inhibitors are a class of drugs used in the management of Parkinson's disease.[1]

One of the most prominent COMT inhibitors synthesized from this compound is Opicapone.[1] Opicapone is a third-generation, peripherally acting COMT inhibitor that helps to increase the bioavailability of levodopa, a primary medication for Parkinson's disease, by reducing its peripheral metabolism.[1]

Role in Opicapone Synthesis Diagram:

Caption: Role as a precursor in the synthesis of Opicapone.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved using various spectroscopic techniques. The expected characteristic spectroscopic data are summarized below.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Distinct signals for each proton type: two singlets for the non-equivalent aromatic protons. |

| ¹³C NMR | Signals corresponding to each unique carbon atom, including the carboxyl, methoxy, and aromatic carbons. |

| FT-IR (cm⁻¹) | C=O (carboxylic acid): 1680-1710 (strong, sharp)NO₂ (asymmetric stretch): 1520-1560 (strong)NO₂ (symmetric stretch): 1340-1380 (strong)Aromatic C=C: 1450-1600C-O (methoxy and hydroxyl): 1000-1300 |

| UV-Vis | Characteristic absorption bands in the UV region due to the substituted benzene ring and the nitro group chromophore. |

Biological Relevance and Mechanism of Action Context

While this compound is primarily an intermediate and not an active pharmaceutical ingredient itself, its role as a precursor to COMT inhibitors like Opicapone is of significant biological relevance.

COMT is an enzyme that plays a crucial role in the degradation of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa, a dopamine precursor, is the standard treatment. However, a significant portion of levodopa is metabolized in the periphery by COMT before it can reach the brain.

COMT inhibitors, synthesized from this compound, block the action of COMT, thereby preventing the peripheral degradation of levodopa. This increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain, thus alleviating the motor symptoms of Parkinson's disease.

COMT Inhibition Signaling Pathway Diagram:

Caption: Mechanism of action of COMT inhibitors in Parkinson's disease therapy.

References

- 1. This compound | 15785-54-3 | Benchchem [benchchem.com]

- 2. This compound | 15785-54-3 [chemicalbook.com]

- 3. 15785-54-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 15785-54-3 [sigmaaldrich.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Biological Profile of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and Its Progenitor, Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to Catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease. While direct research into the biological activities of this compound is limited, this guide provides a comprehensive overview of its established role in medicinal chemistry. Furthermore, we delve into the extensive biological activities of its immediate precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid), as a scientifically relevant proxy. This technical paper consolidates the known anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of vanillic acid, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways to inform future research and drug development endeavors.

This compound: A Key Synthetic Intermediate

This compound is a critical building block in the synthesis of COMT inhibitors, such as Opicapone.[1] COMT is an enzyme responsible for the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy in Parkinson's disease to prolong the efficacy of levodopa. The synthesis of these inhibitors often involves the chemical modification of this compound.[2] Its structural analogue, 5-nitrovanillin, is also a key starting material for the synthesis of COMT inhibitors like Entacapone and Opicapone.[2][3][4]

The general synthetic pathway to Opicapone involves the use of this compound as a precursor.[5] The process for synthesizing Opicapone highlights the importance of this nitrobenzoic acid derivative in creating complex heterocyclic structures with therapeutic value.[6][7][8]

Biological Activities of Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Given the limited data on the biological activity of this compound itself, this section focuses on its well-studied precursor, vanillic acid. Vanillic acid is a dietary phenolic compound found in various plants and has demonstrated a wide range of pharmacological effects.[9][10]

Anti-inflammatory and Antioxidant Activities

Vanillic acid exhibits significant anti-inflammatory and antioxidant properties. It has been shown to downregulate the production of reactive oxygen species (ROS) in stimulated human neutrophils and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-8.[11][12] Furthermore, it can protect plasma proteins from oxidative and nitrative damage and inhibit lipid peroxidation.[11][12] In animal models, vanillic acid has been observed to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the activation of the NF-κB signaling pathway.[13][14]

| Assay | Model System | Concentration | Effect | Reference |

| ROS Production | fMLP-stimulated human neutrophils | 5 µg/mL | 40.5% inhibition | [11] |

| ROS Production | fMLP-stimulated human neutrophils | 50 µg/mL | 77.8% inhibition | [11] |

| IL-8 Secretion | LPS-stimulated human neutrophils | 1-50 µg/mL | Significant downregulation | [11] |

| TNF-α Secretion | LPS-stimulated human neutrophils | 1-50 µg/mL | Significant downregulation | [11] |

| Elastase-2 Release | fMLP+cytochalasin B-stimulated neutrophils | 1-50 µg/mL | Significant suppression | [11] |

| Protein Carbonyl Formation | Peroxynitrite-treated human plasma | 5-50 µg/mL | Inhibition | [11][12] |

| Lipid Peroxidation (TBARS) | Peroxynitrite-treated human plasma | 50 µg/mL | Inhibition | [11][12] |

Anticancer Activity

Vanillic acid has demonstrated anticancer properties across various cancer cell lines. It can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and impede tumor cell migration and invasion.[15][16] Mechanistically, vanillic acid has been shown to interfere with key signaling pathways, including the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways in human colon cancer cells.[17] It can also induce apoptosis in lung cancer cells through the generation of ROS.[18]

| Cell Line | Cancer Type | Assay | IC50 Value | Time | Reference |

| KKU-100 | Cholangiocarcinoma | Cell Viability | 1508 µg/mL | 72 hours | [19] |

| HepG2 | Hepatocellular Carcinoma | Cell Viability | 634.3 µg/mL | 48 hours | [19] |

Neuroprotective Effects

Vanillic acid has also been investigated for its neuroprotective potential. Studies have shown that it can counteract neurotoxicity induced by agents like lipopolysaccharide (LPS) by modulating signaling pathways such as the c-Jun N-Terminal Kinase (JNK) pathway.[20][21] In a zebrafish model of Parkinson's disease, however, vanillic acid showed only modest neuroprotective effects on dopaminergic neurons.[22] In contrast, a study on a rat model of diabetes-associated cognitive decline found that vanillic acid improved cognitive function, which was attributed to its antihyperglycemic, antioxidative, and anti-inflammatory properties.[23]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of vanillic acid.

Assessment of Anti-inflammatory and Antioxidant Activity

-

Isolation of Human Neutrophils and PBMCs: Human neutrophils and peripheral blood mononuclear cells (PBMCs) are isolated from buffy coat fractions of healthy donors. Cell viability is assessed using the trypan blue exclusion test.[11]

-

Measurement of Reactive Oxygen Species (ROS): The generation of ROS in fMLP-stimulated neutrophils is measured using luminol-dependent chemiluminescence. Vanillic acid is pre-incubated with the cells before stimulation.[11]

-

Cytokine Secretion Assay: Neutrophils are stimulated with lipopolysaccharide (LPS) in the presence or absence of vanillic acid. The concentrations of TNF-α and IL-8 in the cell culture supernatants are determined by ELISA.[11]

-

In Vivo Anti-inflammatory Model: Murine models of inflammatory pain are induced by agents such as carrageenan or complete Freund's adjuvant (CFA). The effect of vanillic acid on paw edema, mechanical hyperalgesia, and myeloperoxidase activity is then assessed.[13][14]

Evaluation of Anticancer Activity

-

Cell Culture: Human cancer cell lines (e.g., KKU-100, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of vanillic acid for specified durations. Cell viability is determined by adding MTT reagent and measuring the absorbance of the formazan product. The IC50 value is calculated from the dose-response curve.[19]

-

Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with vanillic acid, and cell lysates are subjected to SDS-PAGE and western blotting using antibodies against key proteins (e.g., mTOR, p-JNK).[19][20]

Signaling Pathways and Molecular Mechanisms

Anti-inflammatory Signaling

Vanillic acid exerts its anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. Vanillic acid has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[13][24]

Anticancer Signaling

In cancer cells, vanillic acid has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating the expression of key components like mTOR, vanillic acid can suppress tumor growth.[19]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate for the synthesis of COMT inhibitors. While its own biological activity profile is not extensively characterized, its precursor, vanillic acid, displays a remarkable array of pharmacological properties, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The data and mechanisms outlined in this guide for vanillic acid provide a valuable foundation for understanding the potential therapeutic applications of this class of compounds and for guiding future research into the biological activities of this compound and its derivatives. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further explore this promising area of drug discovery.

References

- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2024136689A1 - Processes and intermediates for synthesising opicapone - Google Patents [patents.google.com]

- 7. GB2563858A - New route of synthesis for opicapone - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]

- 12. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-tumor role and molecular mechanism of vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 20. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - ProQuest [proquest.com]

- 21. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Underlying mechanisms behind the neuroprotective effect of vanillic acid against diabetes-associated cognitive decline: An in vivo study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis, Applications, and Experimental Protocols

Abstract

This compound, also known as 5-nitrovanillic acid, is a pivotal aromatic organic compound with the chemical formula C₈H₇NO₆.[1] Its structure, featuring a benzoic acid core substituted with hydroxyl, methoxy, and nitro groups, renders it a highly valuable intermediate in the synthesis of complex pharmaceutical molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its primary application as a key building block for Catechol-O-methyltransferase (COMT) inhibitors, a critical class of drugs for managing Parkinson's disease.[1][2][3]

Core Compound Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in synthetic chemistry and drug development.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid | [1][5] |

| CAS Number | 15785-54-3 | [1][2][4] |

| Molecular Formula | C₈H₇NO₆ | [1][2][4] |

| Molecular Weight | 213.14 g/mol | [1][2][4] |

| Appearance | Yellowish crystalline powder | [1][2][3] |

| Melting Point | 216-219 °C | [1][2][3] |

| pKa | 3.82 ± 0.10 (Predicted) | [6] |

Synthesis and Reaction Mechanisms

The principal method for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1][2][3] This reaction introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step for its subsequent use in pharmaceutical synthesis.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, regioselective synthesis process from the readily available precursor, vanillic acid.

Caption: Workflow for the synthesis of 5-nitrovanillic acid.

Detailed Experimental Protocol: Nitration of Vanillic Acid

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Ice water

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL) in a suitable reaction flask.[2][3]

-

Slowly and dropwise, add 60% nitric acid (9.7 mL, 126.4 mmol) to the solution while stirring.[2][3]

-

Continue to stir the reaction mixture at room temperature for 30 minutes.[2][3]

-

To quench the reaction, pour the mixture into a beaker of ice water. A precipitate will form.[2][3]

-

Collect the precipitated product by filtration, washing it thoroughly with water to remove any residual acid.[2][3]

-

Dry the collected solid under vacuum to yield the target product, this compound, as a yellow powder.[2][3]

Expected Outcome:

Biological Activity and Pharmaceutical Applications

The primary significance of this compound lies in its role as a crucial intermediate for synthesizing COMT inhibitors.[1][2][3]

Role in Parkinson's Disease Treatment

COMT is an enzyme that metabolizes levodopa (L-Dopa), the primary medication for Parkinson's disease.[1] By inhibiting COMT, drugs derived from this nitrobenzoic acid can increase the bioavailability and duration of action of L-Dopa, making it a more effective treatment.[1][2][3]

One of the most prominent COMT inhibitors synthesized from this compound is Opicapone , a third-generation, peripherally acting inhibitor.[1][2][3]

Mechanism of Action: COMT Inhibition Pathway

The diagram below illustrates the therapeutic logic behind COMT inhibition in the treatment of Parkinson's disease.

Caption: COMT inhibition enhances L-Dopa's therapeutic effect.

Drug Development Logic

The strategic importance of this compound is clear when viewed within the drug development pipeline for COMT inhibitors.

Caption: Logical progression from precursor to active drug.

Further Research and Analogs

The functional groups on the this compound scaffold—hydroxyl, methoxy, nitro, and carboxylic acid—provide multiple reactive sites. This allows for the creation of diverse chemical libraries. Researchers have explored various derivatives for a range of potential therapeutic applications beyond COMT inhibition.[1] Studies on related p-hydroxybenzoic acid derivatives have shown a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, suggesting a rich field for future investigation into analogs of 5-nitrovanillic acid.[7]

Conclusion

This compound is more than a simple chemical; it is a cornerstone intermediate in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases like Parkinson's. Its straightforward synthesis and versatile structure ensure its continued importance in both academic research and the pharmaceutical industry. This guide has provided the core technical data and protocols necessary for professionals working with this vital compound.

References

- 1. This compound | 15785-54-3 | Benchchem [benchchem.com]

- 2. This compound CAS#: 15785-54-3 [m.chemicalbook.com]

- 3. This compound | 15785-54-3 [chemicalbook.com]

- 4. This compound | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is an aromatic organic compound with significant applications in the pharmaceutical industry.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, most notably as a key building block for catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are used in the management of Parkinson's disease.[1]

Contrary to what might be inferred from its structural relation to vanillic acid, extensive literature searches indicate that this compound is not a naturally occurring compound. Instead, it is synthetically derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a widespread natural phenolic acid.[1][2] Vanillic acid is found in various plants, including the roots of Angelica sinensis, and in food products such as açaí oil, argan oil, wine, and vinegar.[2]

This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis from the natural precursor vanillic acid, and its role in drug development.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇NO₆ |

| Molecular Weight | 213.14 g/mol [1] |

| CAS Number | 15785-54-3[1] |

| Appearance | Yellowish crystalline powder[1] |

| Melting Point | 216 °C[1] |

| Synonyms | 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[3] |

| IUPAC Name | This compound[4] |

Synthesis from a Natural Precursor: Vanillic Acid

The primary route for synthesizing this compound is through the electrophilic nitration of vanillic acid.[1] This process introduces a nitro group (-NO₂) onto the aromatic ring of vanillic acid.

Experimental Protocol: Nitration of Vanillic Acid

The following protocol describes a general procedure for the synthesis of this compound from vanillic acid:

-

Dissolution: Dissolve vanillic acid (e.g., 20 g, 119 mmol) in acetic acid (e.g., 200 mL).

-

Addition of Nitrating Agent: Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a period of 30 minutes.

-

Quenching: Pour the reaction mixture into ice water to stop the reaction and precipitate the product.

-

Isolation: Collect the resulting precipitate by filtration.

-

Washing: Wash the collected solid thoroughly with water.

-

Drying: Dry the purified product under a vacuum to yield this compound as a yellow powder.

Note: This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Synthesis Pathway

The following diagram illustrates the chemical transformation of vanillic acid to this compound.

Caption: Synthesis of this compound from Vanillic Acid.

Role in Drug Development

The primary significance of this compound in the pharmaceutical sector is its role as a key intermediate in the synthesis of COMT inhibitors.[1] COMT is an enzyme involved in the degradation of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability of levodopa is increased, enhancing its therapeutic effect. Opicapone is a third-generation, peripherally acting COMT inhibitor synthesized from this compound.[1] The functional groups of this compound allow for further chemical modifications to create more complex molecules with potential therapeutic applications.[1]

Conclusion

While not found in nature, this compound is a synthetically valuable compound derived from the natural product, vanillic acid. Its straightforward synthesis and versatile chemical structure make it an important building block in the development of pharmaceuticals, particularly for neurodegenerative diseases. The information provided in this guide offers a foundational understanding of its properties, synthesis, and application for professionals in the fields of chemical and pharmaceutical research.

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably the catechol-O-methyltransferase (COMT) inhibitor, Opicapone, which is used in the management of Parkinson's disease.[1][2] This guide presents available and predicted spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₇NO₆ | [2][3] |

| Molecular Weight | 213.14 g/mol | [2][3] |

| CAS Number | 15785-54-3 | [2][3] |

| Appearance | Yellowish crystalline powder | [2] |

| Melting Point | 216-219 °C | [1] |

| Synonyms | 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid | [2][3] |

Spectroscopic Data

Due to the limited availability of published, experimentally verified spectra for this compound, the following data tables are based on predictive models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR spectral data. The chemical shifts for the aromatic ring are estimated based on the experimentally determined values for the closely related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which exhibits an identical aromatic substitution pattern. The primary difference is the oxidation state of the carbon at position 1 (carboxylic acid vs. aldehyde).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~9-10 | Singlet (broad) | 1H | Phenolic proton (-OH) |

| ~7.7 | Singlet | 1H | Aromatic proton (H-6) |

| ~7.4 | Singlet | 1H | Aromatic proton (H-2) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~150 | Aromatic carbon (C-4, attached to -OH) |

| ~148 | Aromatic carbon (C-3, attached to -OCH₃) |

| ~140 | Aromatic carbon (C-5, attached to -NO₂) |

| ~125 | Aromatic carbon (C-1, attached to -COOH) |

| ~118 | Aromatic carbon (C-6) |

| ~112 | Aromatic carbon (C-2) |

| ~56 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| 3550-3200 | O-H stretch (broad) | Phenol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| 1550-1475 | N-O asymmetric stretch | Nitro group |

| 1360-1290 | N-O symmetric stretch | Nitro group |

| 1280-1200 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂).

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 213 | [M]⁺ (Molecular ion) |

| 196 | [M - OH]⁺ |

| 183 | [M - H₂O - CH₃]⁺ or [M - CO]⁺ |

| 168 | [M - NO₂]⁺ |

| 153 | [M - COOH - CH₃]⁺ |

| 138 | [M - NO₂ - CH₂O]⁺ |

| 122 | [M - NO₂ - COOH]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from vanillic acid via electrophilic nitration.[1]

Materials:

-

Vanillic acid

-

Acetic acid

-

60% Nitric acid

-

Ice water

Procedure:

-

Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).

-

Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid product thoroughly with water.

-

Dry the product under vacuum to yield this compound as a yellow powder.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or a nujol mull.

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization, EI, or electrospray ionization, ESI).

-

Record the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis of this compound and its role as an intermediate in the synthesis of Opicapone.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are utilized in the management of Parkinson's disease.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with data from structurally related compounds to inform best practices. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating precise and reliable data.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₆ | [1] |

| Molecular Weight | 213.14 g/mol | [1] |

| CAS Number | 15785-54-3 | |

| Melting Point | 216 °C | [2] |

| Appearance | Yellowish crystalline powder | [1] |

| pKa (Predicted) | 3.82 ± 0.10 |

Synthesis

The primary synthetic route to this compound involves the nitration of vanillic acid. This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the benzene ring.

Solubility

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally similar compounds provide valuable insights.

Qualitative Solubility Profile:

It is reported that this compound has low solubility in water and is soluble in ethanol and dimethyl sulfoxide (DMSO).[2] The presence of a polar carboxylic acid group and a hydroxyl group suggests some aqueous solubility, which is likely limited by the aromatic ring and the nitro group.

Inferences from Structurally Related Compounds:

To approximate the solubility of this compound, we can examine the solubility of its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Table 1: Solubility of Vanillic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Water | 25 | 0.128 |

| Water | 40 | 0.269 |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

The introduction of a nitro group, which is electron-withdrawing, is expected to increase the acidity of the carboxylic acid and may slightly alter its polarity, thus influencing its solubility profile compared to vanillic acid.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Stability

The stability of this compound is a critical parameter, particularly for its storage and handling. The presence of a nitro group and a phenolic hydroxyl group suggests potential susceptibility to degradation under certain conditions.

Factors Influencing Stability:

-

pH: The acidity of the carboxylic acid and the phenolic hydroxyl group means that the compound's ionization state will be pH-dependent. Stability is often lowest at pH values where hydrolysis of functional groups can be catalyzed.

-

Light (Photostability): Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce chemical changes.

-

Temperature (Thermal Stability): Elevated temperatures can lead to decarboxylation or other degradation pathways.

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.

Experimental Protocols for Stability Assessment

The following protocols are based on established guidelines for stability testing of active pharmaceutical ingredients (APIs).

4.1.1. pH Stability (Hydrolysis)

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Store the solutions at a constant temperature (e.g., 50 °C) in the dark.

-

Sampling and Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

-

Data Analysis: Determine the degradation rate constant at each pH.

4.1.2. Photostability

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid compound to light.

-

Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp or a cool white fluorescent lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After the exposure period, analyze the samples for any changes in physical appearance, purity, and the presence of degradation products using HPLC.

4.1.3. Thermal Stability

-

Sample Preparation: Place the solid compound in a suitable container.

-

Temperature Stress: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: At regular intervals, assess the samples for any changes in physical properties and chemical purity.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While comprehensive quantitative data on its solubility and stability are limited, this guide provides a foundational understanding based on available information and data from analogous structures. The provided experimental protocols offer a systematic approach for researchers to generate the specific and detailed data required for their drug development and manufacturing processes. Further research to quantify the solubility in a broader range of pharmaceutically relevant solvents and to fully characterize its degradation pathways under various stress conditions is highly recommended.

References

Unveiling the Therapeutic Potential of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid, is a key chemical intermediate primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. While direct therapeutic applications of this molecule are not extensively documented, its pivotal position in the creation of potent therapeutics, such as the COMT inhibitor Opicapone, warrants a thorough investigation into its potential biological significance. This technical guide explores the established indirect therapeutic relevance of this compound through its derivatives and extrapolates its potential therapeutic targets by examining the bioactivities of its structural analogs, including vanillic acid and apocynin. This analysis encompasses a review of key signaling pathways, quantitative bioactivity data, and detailed experimental methodologies to provide a comprehensive resource for future research and drug development endeavors.

Introduction: A Molecule of Synthetic Importance

This compound (5-nitrovanillic acid) is a substituted benzoic acid derivative. Its primary significance in the pharmaceutical landscape is as a crucial building block for the synthesis of more complex, biologically active molecules. Most notably, it is a key intermediate in the manufacturing of Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. While the direct biological activity of this compound is not a current focus of extensive research, its chemical structure, shared with other biologically active phenolic acids, suggests a potential for inherent therapeutic properties that remain to be fully elucidated.

Indirect Therapeutic Target: Catechol-O-Methyltransferase (COMT)

The most definitive therapeutic target associated with this compound is indirect, through its synthetic product, Opicapone.

Mechanism of Action of Opicapone

Opicapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the peripheral metabolism of levodopa, the primary medication for Parkinson's disease.[1][2][3] By inhibiting COMT in the periphery, Opicapone prevents the conversion of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa in the brain.[2][4] This enhancement of levodopa's therapeutic window helps to reduce "off" time and motor fluctuations in patients with Parkinson's disease.[1][5]

Quantitative Data: Opicapone Clinical Efficacy

The following table summarizes key quantitative data from clinical trials assessing the efficacy of Opicapone.

| Parameter | Dosage | Result | Reference |

| Increase in Levodopa Bioavailability (AUC) | 50 mg once daily | Significant increase compared to placebo and entacapone. | [6] |

| Reduction in "OFF" Time | 50 mg once daily | 109.2 minutes reduction from baseline. | [7] |

| Increase in "ON" Time | 50 mg once daily | 96.7 minutes increase from baseline. | [7] |

| Maximum COMT Inhibition (Emax) in Healthy Subjects | 50 mg | 98.0% | [8] |

Experimental Protocol: S-COMT Inhibition Assay

The determination of soluble COMT (S-COMT) activity is a key pharmacodynamic assessment for COMT inhibitors. The following is a generalized protocol based on methodologies described in clinical studies.[8]

-

Sample Collection: Whole blood samples are collected from subjects at specified time points post-dose.

-

Erythrocyte Isolation: Plasma is separated by centrifugation. The erythrocyte layer is washed multiple times with an ice-cold saline solution.

-

Hemolysis: Washed erythrocytes are hemolyzed with ice-cold water to release S-COMT.

-

Enzyme Activity Assay: The COMT activity in the hemolysate is determined by measuring the rate of O-methylation of a catechol substrate (e.g., dihydroxybenzoic acid) in the presence of a methyl donor (S-adenosyl-L-methionine). The product is quantified using methods such as HPLC with electrochemical detection.

-

Data Analysis: COMT inhibition is calculated as the percentage decrease in enzyme activity compared to a pre-dose baseline.

Potential Therapeutic Targets Based on Structural Analogs

The chemical structure of this compound is similar to other naturally occurring phenolic acids that exhibit a range of biological activities. This structural analogy suggests potential, though unproven, therapeutic targets for the core molecule.

Anti-inflammatory and Anti-cancer Activity: Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), which lacks the nitro group of the title compound, has demonstrated significant anti-inflammatory and anti-cancer properties.

Vanillic acid has been shown to modulate key inflammatory and cell survival pathways, including:

-

NF-κB Pathway: Vanillic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and anti-apoptotic genes.[9][10]

-

mTOR Pathway: In gastrointestinal cancer cells, vanillic acid has been observed to downregulate the expression of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[11]

| Assay | Cell Line / Model | Endpoint | Result (IC50 / EC50) | Reference |

| Cytotoxicity | KKU-100 (Cholangiocarcinoma) | Cell Viability | 1508 µg/mL | [11] |

| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | Cell Viability | 634.3 µg/mL | [11] |

| Antioxidant Activity | DPPH Radical Scavenging | Scavenging Rate | EC50: 2.69 mg/mL | [11] |

| Anti-glycation | Non-enzymatic protein glycation | AGEs Formation | IC50: 46.4 µg/mL | [12] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of vanillic acid. Control wells receive the vehicle solvent. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Neuroprotective Activity: Apocynin

Apocynin (4-hydroxy-3-methoxyacetophenone), another structural analog, is well-documented for its neuroprotective effects, primarily through the inhibition of NADPH oxidase.

Apocynin is a selective inhibitor of NADPH oxidase (NOX), an enzyme complex that is a major source of reactive oxygen species (ROS) in the brain.[1] By preventing the assembly and activation of the NOX complex, apocynin reduces the production of superoxide and subsequent oxidative stress, which is a key contributor to neuronal damage in various neurodegenerative conditions.[1][2]

| Assay / Model | Endpoint | Result (IC50 / Dosage) | Reference |

| NADPH Oxidase Inhibition | Activated human neutrophils | ROS Production | IC50: 10 µM |

| NADPH Oxidase Inhibition | In vitro vascular model | Enzyme Activity | IC50: 31 nM (for trimer hydroxylated quinone metabolite) |

| Neuroprotection | Mouse model of spinal cord injury | Improved motor recovery | 5 mg/kg, i.p. |

| Neuroprotection | Mouse model of fragile X syndrome | Amelioration of behavioral deficits | 30 mg/kg/day, oral |

This generalized protocol is based on methodologies described for studying the effects of apocynin in rodent models of cerebral ischemia.[2]

-

Animal Model: A model of transient middle cerebral artery occlusion (tMCAO) is induced in rodents (e.g., mice or rats) to mimic ischemic stroke.

-

Drug Administration: Apocynin is administered at a specific dose (e.g., 2.5 mg/kg) via a defined route (e.g., intravenous or intraperitoneal injection) at a specified time relative to the ischemic event (e.g., 30 minutes before reperfusion).

-

Neurological Assessment: Neurological function is evaluated at various time points post-stroke using standardized scoring systems.

-

Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), the brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic infarct.

-

Biochemical and Histological Analysis: Brain tissue is processed for further analysis, such as measuring markers of oxidative stress (e.g., ROS levels), inflammation (e.g., cytokine levels), and neuronal death (e.g., TUNEL staining).

Conclusion and Future Directions

While this compound is primarily valued as a synthetic intermediate for COMT inhibitors like Opicapone, the potent biological activities of its structural analogs, vanillic acid and apocynin, suggest a latent therapeutic potential for the core molecule itself. The anti-inflammatory, anti-cancer, and neuroprotective properties of these related compounds point towards potential, yet unexplored, interactions of this compound with key signaling pathways such as NF-κB, mTOR, and NADPH oxidase.

Future research should focus on the direct biological evaluation of this compound to determine if it possesses intrinsic activity against these or other therapeutic targets. Such investigations, guided by the experimental frameworks outlined in this guide, could unveil novel therapeutic applications for this readily accessible molecule, expanding its role beyond that of a chemical precursor. The data presented herein provides a foundational resource for scientists and researchers to initiate these exploratory studies.

References

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oruen.com [oruen.com]

- 4. Inhibition of human vascular NADPH oxidase by apocynin derived oligophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Effectiveness and safety of opicapone in Parkinson’s disease patients with motor fluctuations: the OPTIPARK open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 12. mdpi.com [mdpi.com]

Unveiling the Molecular Trajectory of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Technical Guide to its Mechanism of Action

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a chemical entity is paramount. This technical guide delves into the core biological functions of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, also known as 5-nitrovanillic acid. Primarily recognized as a pivotal intermediate in the synthesis of potent therapeutic agents, its own biological activities and the pathways it influences are of significant interest to the scientific community. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known and putative mechanisms of action, supported by available data and detailed experimental methodologies.

Core Identity and Physicochemical Properties

This compound is a nitrated derivative of vanillic acid. Its chemical structure, characterized by a benzoic acid core with hydroxyl, methoxy, and nitro group substitutions, makes it a versatile building block in medicinal chemistry.[1]

| Property | Value |

| Molecular Formula | C₈H₇NO₆ |

| Molecular Weight | 213.14 g/mol |

| CAS Number | 15785-54-3 |

| Appearance | Yellowish crystalline powder |

| Melting Point | 216-219 °C |

| pKa | 3.82 ± 0.10 (Predicted) |

Primary Mechanism of Action: A Precursor to COMT Inhibition

The most well-documented role of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[1][2] COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine. By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy central to the management of Parkinson's disease.

Notably, this compound is a direct precursor to the COMT inhibitor Opicapone.[2] The nitrocatechol structure is a key pharmacophore for COMT inhibition. While direct quantitative data on the COMT inhibitory activity of this compound itself is not extensively documented in publicly available literature, its structural similarity to known COMT inhibitors and its role as a synthetic precursor strongly suggest a direct or indirect interaction with the enzyme.

Putative Mechanisms of Action

Based on the biological activities of structurally related compounds, several putative mechanisms of action for this compound can be postulated. It is crucial to note that these are areas requiring further direct investigation.